REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:5]=1[OH:11].[CH2:13](OB(C=C)OCCCC)[CH2:14]CC>C1COCC1.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:13]=[CH2:14])=[CH:6][C:5]=1[OH:11]
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Name
|
|
Quantity
|
8.01 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1)I)O)=O
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Name
|
|
Quantity
|
9.53 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OB(OCCCC)C=C
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Name
|
NaCO3
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Quantity
|
21.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
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dichloro-bis(triphenyl-phosphine)palladium
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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184 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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46 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solution is purged with N2 (g) for 5 minutes
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Duration
|
5 min
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 2 hour
|
Duration
|
2 h
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Type
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CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
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ADDITION
|
Details
|
diluted with EtOAc
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Type
|
WASH
|
Details
|
sequentially washed with H2O and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified with silica gel column chromatography (5% ethyl acetate in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)C=C)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |